molecular formula C7H8F2N2O B1443370 5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one CAS No. 1178507-16-8

5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one

Cat. No. B1443370
CAS RN: 1178507-16-8
M. Wt: 174.15 g/mol
InChI Key: BTKLAKUWGRPOTQ-UHFFFAOYSA-N
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Description

The compound “5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one” is likely to be an organic compound containing a pyridinone ring, which is a six-membered aromatic ring with one oxygen atom and one nitrogen atom, and a 2,2-difluoroethyl group attached to the nitrogen atom. The presence of the amino group and the difluoroethyl group could potentially give this compound interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridinone ring, with the amino and difluoroethyl groups attached at the 1 and 5 positions, respectively. The presence of the nitrogen and oxygen atoms in the ring, as well as the fluorine atoms in the difluoroethyl group, could result in interesting electronic and steric effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could potentially increase its stability and lipophilicity, while the presence of the amino group could influence its acidity and basicity .

Scientific Research Applications

Pharmaceutical Drug Development

This compound is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its difluoroethyl group can enhance the metabolic stability of potential drug candidates, making it a crucial component in the development of new medications. For instance, it can be used to create inhibitors targeting specific enzymes or receptors within the body, potentially leading to treatments for diseases that currently lack effective therapies .

Agricultural Chemicals

In agriculture, this compound’s derivatives could be explored for their potential as novel pesticides or herbicides. The presence of the difluoroethyl group might contribute to the selectivity and potency of such agents, offering a way to combat pests and weeds that have developed resistance to existing chemicals .

Material Science

The unique structure of 5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one makes it a candidate for creating advanced materials. For example, it could be used in the design of organic semiconductors or as a building block for high-performance polymers with enhanced thermal stability and chemical resistance .

Environmental Science

Researchers could investigate the use of this compound in environmental applications, such as the development of sensors for detecting pollutants or hazardous substances. Its chemical reactivity might allow for the creation of sensitive and selective detection systems, which are crucial for monitoring and protecting the environment .

Biochemistry Research

In biochemistry, this compound can be utilized to study enzyme-substrate interactions or to synthesize fluorescent probes for imaging biological processes. Its ability to undergo various chemical reactions makes it a versatile tool for probing the intricate workings of cells and biomolecules .

Pharmacology

The compound’s potential effects on biological systems make it an interesting subject for pharmacological studies. It could be used to modulate the activity of certain cellular pathways, leading to insights into the treatment of various conditions, including metabolic disorders and cancers .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for the study of this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future studies might focus on optimizing its structure for better activity and selectivity .

properties

IUPAC Name

5-amino-1-(2,2-difluoroethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c8-6(9)4-11-3-5(10)1-2-7(11)12/h1-3,6H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKLAKUWGRPOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1N)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one

CAS RN

1178507-16-8
Record name 5-amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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